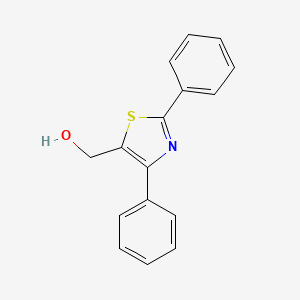

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol

Description

Significance of the 1,3-Thiazole Core in Contemporary Chemical Synthesis and Materials Science

The 1,3-thiazole nucleus is a fundamental building block in the design and synthesis of compounds with significant biological and material properties. In medicinal chemistry, this heterocyclic core is present in a multitude of clinically approved drugs, underscoring its therapeutic relevance. The structural rigidity and potential for diverse functionalization of the thiazole (B1198619) ring allow for the fine-tuning of molecular properties to achieve desired biological activities.

Beyond the pharmaceutical realm, thiazole derivatives are increasingly finding applications in materials science. Their inherent aromaticity and the presence of heteroatoms contribute to unique photophysical and electronic properties. This has led to their investigation in the development of advanced materials such as:

Conductive Polymers: Thiazole-containing polymers have been explored for their potential in electronic applications due to their ability to conduct electricity.

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of certain thiazole derivatives make them promising candidates for use in the emissive layers of OLEDs.

Aromaticity and Electronic Structure Characteristics of Thiazole Rings

The electronic nature of the thiazole ring is characterized by a distinct distribution of electron density, which dictates its reactivity. The key electronic features include:

Nucleophilic and Electrophilic Sites: The presence of both nitrogen and sulfur atoms influences the electron density at different positions of the ring. Generally, the C2 position is susceptible to nucleophilic attack, while electrophilic substitution tends to occur at the C5 position.

1H NMR Spectroscopy: The aromaticity of the thiazole ring is experimentally supported by proton nuclear magnetic resonance (¹H NMR) spectroscopy. The protons attached to the ring typically resonate in the aromatic region of the spectrum, indicating the presence of a diamagnetic ring current.

Overview of Advanced Synthetic Methodologies for Substituted Thiazoles

The construction of the thiazole ring is a well-established area of organic synthesis, with a variety of methods available for the preparation of substituted derivatives.

One of the most classical and widely utilized methods is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide. The versatility of the Hantzsch synthesis allows for the introduction of a wide range of substituents at various positions of the thiazole ring by simply varying the starting materials.

In addition to the Hantzsch synthesis, other methodologies have been developed, including the Cook-Heilbron synthesis . More contemporary approaches focus on developing more efficient and environmentally benign synthetic routes. These include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.

Multi-component reactions: These reactions allow for the synthesis of complex thiazole derivatives in a single step from three or more starting materials, increasing efficiency and reducing waste.

Contextualization of (2,4-Diphenyl-1,3-thiazol-5-yl)methanol within the Broader Thiazole Chemical Space

This compound represents a specific example within the vast chemical space of thiazole derivatives. Its structure features two phenyl groups at positions 2 and 4, and a hydroxymethyl group at position 5. While the broader class of 2,4-disubstituted-1,3-thiazole derivatives has been investigated for various biological activities, including anti-Candida activity, specific and detailed research findings on this compound itself are not extensively documented in publicly accessible scientific literature. nih.gov

The synthesis of analogous structures, such as [2-(biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, has been reported, often involving the reduction of a corresponding carboxylic acid ethyl ester using reagents like lithium aluminium hydride. nih.gov This suggests a plausible synthetic route for the title compound.

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| Core Heterocycle | 1,3-Thiazole |

| Substituent at C2 | Phenyl group |

| Substituent at C4 | Phenyl group |

| Substituent at C5 | Methanol (B129727) (-CH₂OH) group |

| Molecular Formula | C₁₆H₁₃NOS |

| CAS Number | 864068-86-0 |

Due to the limited availability of specific experimental data for this compound in the searched literature, a detailed discussion of its specific research findings, comprehensive spectroscopic data, and applications is not possible at this time. Further dedicated research and publication of experimental results would be necessary to fully elucidate the chemical and potential functional properties of this particular thiazole derivative.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-diphenyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIJHUHOSCRMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428746 | |

| Record name | (2,4-diphenyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864068-86-0 | |

| Record name | 2,4-Diphenyl-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-diphenyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,4 Diphenyl 1,3 Thiazol 5 Yl Methanol

Retrosynthetic Analysis of the (2,4-Diphenyl-1,3-thiazol-5-yl)methanol Scaffold

A retrosynthetic analysis of this compound reveals a practical approach to its synthesis. The primary disconnection is at the C5-methanol bond, suggesting that the final step could be the reduction of a corresponding C5-ester or C5-aldehyde functional group. This leads back to a key intermediate: a 2,4-diphenyl-1,3-thiazole-5-carboxylate or carboxaldehyde.

Further disconnection of the thiazole (B1198619) ring itself points towards the well-established Hantzsch thiazole synthesis. This powerful method involves the cyclocondensation of an α-haloketone and a thioamide. For the 2,4-diphenylthiazole (B167676) core, the logical precursors are an α-haloketone bearing a phenyl group (such as 2-bromo-1-phenylethanone) and thiobenzamide (B147508). This retrosynthetic pathway provides a clear and efficient strategy for assembling the target molecule from readily available starting materials.

Adaptations of the Hantzsch Thiazole Synthesis for Diaryl Thiazole Systems

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com Its adaptation for the synthesis of 2,4-diaryl thiazole systems, such as the core of this compound, is a widely used and effective strategy. mdpi.comscribd.com

Cyclocondensation Reactions Involving α-Haloketones and Thioamides/Thioureas

The core of the Hantzsch synthesis lies in the cyclocondensation reaction between an α-haloketone and a thioamide or thiourea. mdpi.comscribd.com In the context of synthesizing the 2,4-diphenylthiazole scaffold, this typically involves the reaction of an α-haloacetophenone, such as 2-bromoacetophenone, with thiobenzamide. The reaction proceeds through the initial formation of a thiazoline (B8809763) intermediate, which then dehydrates to form the aromatic thiazole ring.

A variety of reaction conditions have been explored to optimize the synthesis of substituted thiazoles. These reactions can be carried out under conventional heating in solvents like methanol (B129727) or ethanol (B145695). nih.gov The choice of the α-haloketone and thioamide dictates the substituents at the C4 and C2 positions of the resulting thiazole, respectively. For the synthesis of the specific 2,4-diphenyl-5-substituted thiazole precursor to this compound, an appropriately functionalized α-haloketone would be required.

Stereochemical Considerations in Thiazole Ring Formation

In the synthesis of thiazoles derived from chiral α-haloketones or thioamides, the potential for racemization at stereogenic centers is a critical consideration. While the synthesis of this compound from achiral precursors does not involve the creation of new stereocenters in the final product, understanding the factors that can influence stereochemistry is important in broader applications of the Hantzsch synthesis. Epimerization can occur during the formation of the thiazole ring, and reaction conditions can be modified to minimize or eliminate this phenomenon.

Advanced Synthetic Routes to 2,4-Diaryl-1,3-thiazoles

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the emergence of advanced routes for the synthesis of 2,4-diaryl-1,3-thiazoles that offer advantages over traditional methods in terms of reaction times, yields, and environmental impact.

Microwave-Assisted and Catalyst-Free Approaches

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the Hantzsch thiazole synthesis has been shown to dramatically reduce reaction times and, in many cases, improve product yields. nih.govrsc.org For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction was achieved in significantly higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Furthermore, catalyst-free approaches for the synthesis of thiazole derivatives are being explored to enhance the green credentials of these reactions. rsc.org These methods often rely on optimizing reaction conditions, such as solvent and temperature, to promote the desired transformation without the need for a catalyst.

Strategic Introduction of the 5-Hydroxymethyl Functionality

The introduction of the hydroxymethyl (-CH₂OH) group at the C5 position of the 2,4-diphenylthiazole core is a pivotal step that can be achieved through several synthetic routes. These strategies often involve the initial construction of the thiazole ring followed by the modification or functionalization of the C5 position.

Reduction of Carboxylate or Ester Precursors at the C5 Position

A common and reliable method for installing the 5-hydroxymethyl group is through the reduction of a corresponding carboxylic acid or ester precursor. This multi-step approach begins with the synthesis of a C5-functionalized thiazole, such as 2,4-diphenylthiazole-5-carboxylic acid or its ethyl ester, typically via a Hantzsch-type cyclization or other heterocyclic construction methods.

Once the precursor is obtained, a standard reduction reaction is employed to convert the carboxylate or ester group into the primary alcohol. Potent reducing agents are required for this transformation due to the stability of the carboxylic acid and ester functionalities. Lithium aluminum hydride (LiAlH₄) is a frequently used reagent for this purpose, capable of efficiently reducing either the acid or the ester to the desired alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide.

Alternative pathways could involve converting the carboxylic acid to a more reactive species, such as an acyl chloride, which can then be reduced under milder conditions using a reagent like sodium borohydride (B1222165) (NaBH₄). This two-step process can sometimes offer better control and selectivity.

Table 1: Illustrative Reduction of C5-Ester Precursor

| Precursor | Reagent | Solvent | Product |

| Ethyl 2,4-diphenylthiazole-5-carboxylate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

Direct Functionalization Approaches at the C5 Position

Modern synthetic organic chemistry emphasizes the importance of direct C-H bond functionalization to reduce the number of synthetic steps, improve atom economy, and minimize waste. For the synthesis of this compound, such strategies would involve the direct activation of the C-H bond at the C5 position of the pre-formed 2,4-diphenylthiazole ring.

Palladium-catalyzed direct C-H arylation has been shown to be an effective method for functionalizing the C5 position of thiazole derivatives. researchgate.net This approach utilizes a palladium catalyst, often supported by an N-heterocyclic carbene (NHC) ligand, to couple the thiazole with various (hetero)aryl bromides under aerobic conditions. researchgate.net While this specific reaction introduces an aryl group rather than a hydroxymethyl group, it demonstrates the feasibility of selectively activating the C5 C-H bond. This activation opens a gateway for introducing other functionalities. For instance, a C-H formylation reaction could potentially install a formyl group (-CHO) directly at the C5 position, which could then be readily reduced to the target hydroxymethyl group using standard reducing agents like sodium borohydride.

Innovations in Sustainable Synthesis for this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds, including thiazoles. The focus is on reducing the environmental impact by minimizing solvent use, employing safer reagents, and improving energy efficiency.

Solvent-Free Reaction Conditions

A significant advancement in the sustainable synthesis of the thiazole core is the implementation of solvent-free reaction conditions. researchgate.netresearchgate.net The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide, can be adapted to proceed without a bulk solvent. researchgate.net One-pot, solvent-free syntheses of thiazole derivatives have been developed where the reactants are mixed and ground together, sometimes with a solid support or catalyst, and heated. researchgate.net

Microwave irradiation is another technique that pairs effectively with solvent-free conditions to accelerate the synthesis of thiazoles. bepls.com This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. bepls.com The Hantzsch condensation of 2-bromoacetophenones with thiourea, for example, can proceed to completion in seconds under solvent-free conditions, offering an eco-friendly route to the thiazole skeleton. organic-chemistry.org

Application of Ionic Liquids in Thiazole Synthesis

Ionic liquids (ILs) have emerged as important players in green chemistry, often serving as non-volatile and recyclable alternatives to traditional organic solvents. benthamdirect.com In the context of thiazole synthesis, ILs can function as both the solvent and the catalyst, facilitating the reaction and simplifying product isolation.

Acidic Brønsted ionic liquids have been successfully used as efficient and reusable catalysts for multi-component reactions that produce thiazole-containing compounds. ajol.info For instance, the three-component condensation of aldehydes, 2-aminobenzothiazole, and β-naphthol is effectively catalyzed by ionic liquids such as triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et₃NH][HSO₄]). ajol.info The use of ILs can lead to excellent product yields while avoiding the problems associated with catalyst cost and pollution. ajol.info The synthesis of novel thiazolium ionic liquids themselves has also been a subject of study, further expanding the role of these compounds in heterocyclic chemistry. rsc.org

Advanced Structural Characterization of 2,4 Diphenyl 1,3 Thiazol 5 Yl Methanol and Its Analogs

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is fundamental to elucidating the intricate structural details of (2,4-Diphenyl-1,3-thiazol-5-yl)methanol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and UV-Vis spectroscopy collectively offer a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of thiazole (B1198619) derivatives typically shows distinct signals for aromatic and aliphatic protons. For this compound, the protons of the two phenyl rings would resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would depend on the substitution and the electronic environment. The methylene (B1212753) protons (-CH₂OH) adjacent to the thiazole ring are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region, typically around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the phenyl rings would exhibit signals in the range of δ 125-145 ppm. The thiazole ring carbons have characteristic chemical shifts, with C2 and C4 (bearing the phenyl groups) resonating further downfield compared to C5. The C=N carbon of the thiazole ring can be found in the range of δ 150-170 ppm. The carbon of the methanol (B129727) group (-CH₂OH) would appear in the more shielded region of the spectrum, typically around δ 60-70 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for the phenyl C-H groups and the methylene group.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl H | 7.0 - 8.5 | 125.0 - 145.0 |

| -CH₂OH | 4.5 - 5.0 | 60.0 - 70.0 |

| -OH | Variable | - |

| Thiazole C2 | - | ~168.0 |

| Thiazole C4 | - | ~154.0 |

| Thiazole C5 | - | ~115.0 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitutions on the phenyl rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within this compound.

IR Spectroscopy: The IR spectrum of this compound would show a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl rings are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The C=N stretching vibration of the thiazole ring typically gives a strong absorption band in the range of 1540-1630 cm⁻¹. cdnsciencepub.com The C=C stretching vibrations of the phenyl rings will appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiazole ring is generally weak and can be found in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for symmetric vibrations and the carbon skeleton. The symmetric breathing modes of the phenyl rings and the thiazole ring would give rise to strong signals in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound and its Analogs

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N Stretch (Thiazole) | 1540 - 1630 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

| C-S Stretch (Thiazole) | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for elucidating its fragmentation patterns, which can confirm the compound's structure.

Molecular Weight Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. For C₁₆H₁₃NOS, the expected monoisotopic mass is approximately 267.07 g/mol , so the [M+H]⁺ ion would appear at an m/z of approximately 268.08.

Fragmentation Analysis: Under harsher ionization conditions like Electron Ionization (EI), the molecule will fragment in a characteristic manner. The fragmentation of thiazole derivatives often involves the cleavage of the bonds attached to the heterocyclic ring. Common fragmentation pathways for this compound could include the loss of the hydroxymethyl group (-CH₂OH), the loss of a water molecule from the molecular ion, and cleavages within the thiazole ring. The phenyl groups can also undergo fragmentation. Analysis of these fragment ions provides valuable information for structural confirmation. For instance, the fragmentation of some 1,2,3-thiadiazoles has been shown to proceed through the loss of N₂ followed by further fragmentation. mdpi.com

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the aromatic phenyl rings and the thiazole heterocycle. The presence of the conjugated system of the diphenylthiazole core would likely result in absorption maxima at longer wavelengths compared to the individual chromophores. Typically, thiazole derivatives exhibit absorption peaks in the range of 250-350 nm. iosrjournals.org The exact position and intensity of these bands are sensitive to the solvent polarity.

Fluorescence Spectroscopy: Many thiazole and thiadiazole derivatives are known to be fluorescent. nih.govnih.gov Upon excitation at a wavelength corresponding to an absorption maximum, this compound may exhibit fluorescence emission. The fluorescence spectrum, including the emission maximum (λ_em) and quantum yield, provides insights into the excited state properties of the molecule. The Stokes shift, which is the difference between the absorption and emission maxima, can also be determined. Some thiazole analogs have been investigated for applications in solid-state photonics and as fluorescent probes. nih.govrsc.org

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the crystalline solid state.

Determination of Molecular Conformation and Geometry

In the solid state, the planarity of the thiazole ring and the dihedral angles between the thiazole ring and the two phenyl rings are key structural parameters. For example, in the crystal structure of a related compound, 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one, the thiazole ring was found to be essentially planar. nih.gov The dihedral angle between the thiazole ring and the phenyl ring was reported to be 10.8 (2)°. nih.gov In another analog, [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, the central benzene (B151609) ring makes dihedral angles of 3.25 (7)° and 41.32 (8)° with the thiazole and phenyl rings, respectively. nih.gov

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. For this compound, the hydroxyl group is capable of forming hydrogen bonds, which would likely play a significant role in the crystal lattice. In the crystal structure of [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, O—H⋯N hydrogen bonds link the molecules into a chain. nih.gov

Table 3: Illustrative Crystallographic Data for a Thiazole Analog, [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.05424 (18) |

| b (Å) | 29.3096 (9) |

| c (Å) | 7.2064 (2) |

| β (°) | 92.668 (3) |

| V (ų) | 1277.37 (7) |

| Z | 4 |

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π Interactions)

Hydrogen Bonding: Hydrogen bonds are a primary directional force in the crystal packing of thiazole derivatives containing hydroxyl groups. In a close analog, [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, strong O—H···N hydrogen bonds are observed, where the hydroxyl group acts as a donor and the thiazole nitrogen atom as an acceptor. nih.gov This interaction links molecules into chains, forming a robust primary supramolecular synthons. nih.gov In addition to these strong interactions, weaker C—H···O intermolecular interactions further connect these chains, creating layered structures. nih.gov

The nature of hydrogen bonding in thiazole-containing structures can be diverse. Studies on various derivatives have identified several types of hydrogen bonds, including N–H⋯N, Cα–H⋯O, and C-H---Cl interactions. nih.govsapub.org In complexes with water, thiazole's nitrogen atom readily participates in OH⋯N bonds, while C-H groups on the ring can form weaker CH⋯O interactions. aip.org The geometry of these bonds, such as bond distance and angle, is critical for the stability of the crystal lattice. For instance, in some trimethoxyphenyl thiazole derivatives, the C-H(thiazolic)---O distance is 2.24 Å with an angle of 109.68°, characteristic of weak hydrogen bonds. sapub.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.05424 (18) |

| b (Å) | 29.3096 (9) |

| c (Å) | 7.2064 (2) |

| β (°) | 92.668 (3) |

| V (Å3) | 1277.37 (7) |

| Primary Interaction Type | O—H···N Hydrogen Bond |

| Secondary Interaction Type | C—H···O Interaction |

| Resulting Motif | Chains along the c-axis, forming layers parallel to the ac plane |

π-π Stacking and C-H...π Interactions: Given the presence of multiple phenyl rings, π-π stacking is a significant contributor to the crystal packing of this compound and its analogs. researchgate.netnih.gov These interactions can occur between the phenyl rings of adjacent molecules or between a phenyl ring and a thiazole ring. researchgate.net The geometry of these interactions can be face-to-face or offset/slipped-stack, with the latter often being more favorable due to reduced electrostatic repulsion. nih.gov In thiazolo[5,4-d]thiazole (B1587360) derivatives, π–π stacking arrangements have been observed with phenyl ring centroid distances of 3.9 Å. nih.gov The modulation of these interactions through chemical functionalization can alter crystal packing from herringbone to slipped-stack arrangements. rsc.org

| Interaction Type | Description | Typical Distances / Geometries | Reference Example |

|---|---|---|---|

| O—H···N | Strong hydrogen bond between hydroxyl group and thiazole nitrogen. | - | [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol nih.gov |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Centroid-centroid distance: ~3.8 - 5.0 Å | (MeOPh)2TTz crystals nih.govrsc.org |

| C—H···π | Weak hydrogen bond between a C-H group and a π-system. | - | [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl] derivatives researchgate.net |

| C—H···O | Weak hydrogen bond between a C-H group and an oxygen atom. | H···O distance: 2.04 - 2.39 Å | Trimethoxyphenyl thiazole sapub.org |

Advanced Spectroscopic Techniques for Understanding Photophysical Properties

The photophysical properties of this compound and its analogs are investigated using a suite of advanced spectroscopic techniques to elucidate electronic transitions, excited-state dynamics, and structure-property relationships. rsc.orgarxiv.org These compounds, part of the broader class of thiazole derivatives, are of interest for their fluorescence properties and potential in optoelectronic applications. arxiv.orgresearchgate.net

Steady-State and Time-Resolved Spectroscopy: Steady-state absorption (UV-Vis) and photoluminescence (PL) spectroscopy are fundamental tools for characterizing the electronic properties of these molecules. The absorption spectra reveal the energies of electronic transitions from the ground state to excited states, while emission spectra provide information about the reverse process. For 2,5-diphenyl-thiazolo[5,4-d]thiazole, a related structure, the absorption and emission spectra are often mirror images, suggesting minimal geometric distortion between the ground and excited states. researchgate.net

Solvatochromism studies, which analyze the shift in absorption and emission maxima in solvents of varying polarity, are employed to probe the nature of the excited state. researchgate.net A significant Stokes shift that correlates with solvent polarity can indicate an excited state with a larger dipole moment than the ground state, suggesting intramolecular charge transfer (ICT) character.

Time-resolved photoluminescence spectroscopy is used to measure excited-state lifetimes (τ) and understand the kinetics of radiative and non-radiative decay pathways. nih.gov For many fluorescent thiazole derivatives, lifetimes are typically in the nanosecond range. nih.gov Fluorescence quantum yield (ΦF) measurements quantify the efficiency of the emission process. researchgate.net For example, 2,5-diphenylthiazolo[5,4-d]thiazole was used as a fluorescence standard with a known quantum yield of 16%. researchgate.net

Vibrational and Advanced Techniques: Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the molecular structure and bonding. researchgate.net Micro-Raman spectroscopy, in particular, can be used to study the properties of single crystals and correlate vibrational modes with crystal packing. rsc.org

To gain a deeper understanding of the electronic structure, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often used in conjunction with experimental spectroscopy. researchgate.net These calculations help in assigning electronic transitions observed in UV-Vis spectra and predicting the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net Furthermore, advanced synchrotron-based techniques like X-ray Absorption Near Edge Structure (XANES) can be applied to probe the electronic properties and local atomic environment, offering insights into the stability and bonding within the molecule. arxiv.org

| Technique | Information Obtained | Typical Findings for Thiazole Analogs |

|---|---|---|

| UV-Vis Absorption Spectroscopy | Electronic transitions, HOMO-LUMO gap. | Absorption bands typically in the UV region (e.g., ~330 nm for some TzTz derivatives). researchgate.net |

| Photoluminescence (PL) Spectroscopy | Emission properties, Stokes shift, fluorescence color. | Emission can span the visible spectrum (orange-red to blue) depending on substitution and packing. nih.govrsc.org |

| Time-Resolved PL Spectroscopy | Excited-state lifetimes (τ), decay kinetics. | Lifetimes often in the nanosecond range (e.g., ~4 ns for some DPP derivatives). nih.gov |

| Fluorescence Quantum Yield (ΦF) Measurement | Efficiency of light emission. | Values vary widely based on molecular structure and environment. researchgate.netnih.gov |

| FTIR / Raman Spectroscopy | Vibrational modes, functional groups, bonding. | Correlation of vibrational peaks with specific bonds (e.g., C=N vibration of the thiazole ring). rsc.org |

| DFT / TD-DFT Calculations | Optimized geometry, FMOs, electronic transitions. | Supports experimental findings and aids in spectral assignment. researchgate.net |

| XANES | Electronic properties, thermal stability, local atomic structure. | Highlights remarkable thermal and electronic properties. arxiv.org |

Chemical Reactivity and Derivatization Strategies for 2,4 Diphenyl 1,3 Thiazol 5 Yl Methanol

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in (2,4-Diphenyl-1,3-thiazol-5-yl)methanol, an aromatic five-membered heterocycle containing both sulfur and nitrogen atoms, exhibits a rich and nuanced chemical reactivity. The presence of the electron-donating sulfur atom and the electron-withdrawing nitrogen atom, in conjunction with the steric and electronic effects of the two phenyl substituents, governs its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Thiazole Nucleus

The thiazole ring is generally considered to be an electron-rich aromatic system, yet it is less reactive towards electrophilic aromatic substitution than benzene (B151609). The regioselectivity of such reactions is largely dictated by the electronic properties of the ring atoms and the influence of existing substituents. In the thiazole nucleus, the C5 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. This is a well-established principle in thiazole chemistry. wikipedia.orgalfa-chemistry.com The phenyl groups at the C2 and C4 positions of this compound are expected to influence the reactivity of the thiazole ring through both resonance and inductive effects. However, with the C5 position already substituted with a hydroxymethyl group, electrophilic substitution on the thiazole ring itself would be directed to the remaining available positions, although such reactions are less common and may require forcing conditions.

Common electrophilic substitution reactions on thiazoles include halogenation, nitration, and Friedel-Crafts acylation. alfa-chemistry.com For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). alfa-chemistry.com While specific studies on the electrophilic substitution of this compound are not extensively documented, the general principles of thiazole chemistry suggest that if the C5 position were unsubstituted, electrophilic attack would preferentially occur there.

Nucleophilic Substitution Reactions at Specific Ring Positions

Nucleophilic substitution reactions on the thiazole ring are generally less facile than electrophilic substitutions and typically require the presence of a good leaving group at an activated position. The C2 position of the thiazole ring is the most electron-deficient and, consequently, the most susceptible to nucleophilic attack. wikipedia.org This is due to the inductive effect of the adjacent nitrogen and sulfur atoms.

In the case of this compound, a nucleophilic substitution would likely occur at the C2 position if a suitable leaving group, such as a halogen, were present. For example, a 2-halo-4,5-disubstituted thiazole can undergo nucleophilic displacement with various nucleophiles. While specific examples involving the title compound are scarce in the literature, the general reactivity pattern is well-established for the thiazole ring system.

Oxidation and Reduction Chemistry of the Thiazole Core

The thiazole ring exhibits a degree of stability towards both oxidation and reduction. However, under specific conditions, it can undergo transformations. Oxidation of the thiazole ring can occur at either the sulfur or the nitrogen atom. Oxidation of the sulfur atom can lead to the formation of non-aromatic sulfoxides or sulfones. adichemistry.com Nitrogen oxidation results in the formation of aromatic thiazole N-oxides, which can be achieved using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA). adichemistry.com

The thiazole ring is generally resistant to catalytic hydrogenation. wikipedia.org However, strong reducing agents or specific catalytic systems can lead to ring cleavage. For instance, Raney nickel can cause desulfurization and subsequent degradation of the thiazole ring. wikipedia.org The phenyl substituents on the thiazole core of this compound are expected to influence the redox potential of the ring, but specific studies on its oxidation and reduction are limited.

Transformations and Functionalization of the 5-Hydroxymethyl Group

The 5-hydroxymethyl group of this compound is a primary alcohol, offering a rich platform for a variety of chemical modifications. These transformations allow for the introduction of diverse functional groups and the extension of the molecular framework, leading to the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Esterification and Etherification Reactions

The primary alcohol functionality of the 5-hydroxymethyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a coupling agent. This reaction provides a straightforward method for the synthesis of a variety of ester derivatives.

Table 1: Examples of Esterification Reactions of Alcohols

| Alcohol | Acylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Primary/Secondary Alcohols | Acid Anhydrides | DMAP (0.05-2 mol%) | Corresponding Esters | organic-chemistry.org |

| Alcohols/Phenols | Acid Anhydrides | DMAP·HCl | Corresponding Esters | organic-chemistry.org |

Etherification of the 5-hydroxymethyl group can be accomplished through various methods, most commonly via the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. udayton.edu

Table 2: General Conditions for Williamson Ether Synthesis

| Substrate | Reagent | Base | Solvent | Product |

|---|

Controlled Oxidation to Aldehyde and Carboxylic Acid Derivatives (e.g., (2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid)

The primary alcohol of the 5-hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Milder oxidation conditions are required to stop the oxidation at the aldehyde stage, affording 2,4-diphenyl-1,3-thiazole-5-carbaldehyde (B1365556). Reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern oxidation are commonly employed for this transformation. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgtcichemicals.com This method is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, (2,4-Diphenyl-1,3-thiazol-5-yl)carboxylic acid. A classic method for this transformation is the Jones oxidation, which employs a solution of chromium trioxide in aqueous sulfuric acid. adichemistry.comwikipedia.orgorganic-chemistry.org This powerful oxidizing agent efficiently converts primary alcohols to carboxylic acids. wikipedia.orgorganic-chemistry.org The synthesis of the related (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) from its corresponding ethyl ester via reduction with lithium aluminum hydride has been reported, suggesting the feasibility of the reverse oxidation process. chemicalbook.com Furthermore, the existence of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid is confirmed by its commercial availability, indicating established synthetic routes to this carboxylic acid derivative.

Table 3: Common Oxidation Methods for Primary Alcohols

| Oxidation Type | Reagent | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Aldehyde | Mild conditions, avoids toxic metals. | wikipedia.orgorganic-chemistry.orgtcichemicals.com |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Carboxylic Acid | Strong oxidant, high yields. | adichemistry.comwikipedia.orgorganic-chemistry.org |

Conversion to Halogenated Derivatives for Diverse Coupling Reactions

The primary alcohol functional group in this compound is a prime site for initial derivatization. A common and synthetically useful transformation is its conversion into a halogenated derivative, such as 5-(chloromethyl)-2,4-diphenyl-1,3-thiazole. This conversion transforms the hydroxyl group, which is a poor leaving group, into a halide, which is an excellent leaving group for nucleophilic substitution reactions.

The reaction is typically achieved using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) is a preferred method for synthesizing the corresponding alkyl chloride. drishtiias.commasterorganicchemistry.comlibretexts.org The reaction proceeds via an Sₙ2 mechanism, where the alcohol's oxygen atom attacks the sulfur of SOCl₂, leading to the formation of an intermediate chlorosulfite ester. A chloride ion, released in the process, then acts as a nucleophile, attacking the carbon atom and displacing the leaving group, which subsequently decomposes into sulfur dioxide (SO₂) and hydrochloric acid (HCl). libretexts.org Both byproducts are gases, which simplifies the purification of the desired 5-(chloromethyl)-2,4-diphenyl-1,3-thiazole. drishtiias.com

The resulting 5-(halomethyl)thiazole is a versatile intermediate. The chloromethyl group is highly electrophilic and susceptible to nucleophilic substitution, enabling a wide range of coupling reactions to introduce new functional groups or build larger molecular architectures.

| Reaction | Reagent | Product | Significance |

| Chlorination of C5-Methanol | Thionyl Chloride (SOCl₂) | 5-(Chloromethyl)-2,4-diphenyl-1,3-thiazole | Creates a reactive electrophile for coupling reactions. |

| Nucleophilic Substitution | Various Nucleophiles (e.g., R-SH, R-OH, NaN₃) | 5-(Substituted-methyl)-2,4-diphenyl-1,3-thiazole | Allows for the introduction of diverse functional groups. |

Reactivity of the Phenyl Substituents at C2 and C4

The two phenyl rings attached to the thiazole core at positions C2 and C4 are also amenable to chemical modification, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. organicchemistrytutor.com The reactivity of the phenyl rings on the (2,4-Diphenyl-1,3-thiazol-5-yl) moiety is influenced by the electronic nature of the thiazole ring. The thiazole heterocycle is generally considered to be an electron-withdrawing group due to the presence of the electronegative nitrogen and sulfur atoms.

This electron-withdrawing nature deactivates the attached phenyl rings towards electrophilic attack compared to benzene. Consequently, harsher reaction conditions may be required for substitutions like nitration or halogenation. Furthermore, the thiazole substituent acts as a meta-director. organicchemistrytutor.com This directing effect can be explained by examining the resonance structures of the carbocation intermediate (the arenium ion) formed during the electrophilic attack. Attack at the ortho or para positions results in a resonance contributor where the positive charge is placed on the carbon atom directly attached to the thiazole ring, a destabilizing arrangement. In contrast, attack at the meta position avoids this unfavorable placement, making it the kinetically favored pathway. nih.govlibretexts.org

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group. masterorganicchemistry.comscirp.org

Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom. udayton.edu

| Reaction Type | Typical Reagents | Expected Major Product (on one phenyl ring) |

| Nitration | HNO₃ / H₂SO₄ | (2-(3-nitrophenyl)-4-phenyl-1,3-thiazol-5-yl)methanol |

| Bromination | Br₂ / FeBr₃ | (2-(3-bromophenyl)-4-phenyl-1,3-thiazol-5-yl)methanol |

| Acylation | RCOCl / AlCl₃ | (2-(3-acylphenyl)-4-phenyl-1,3-thiazol-5-yl)methanol |

Following the successful halogenation of the phenyl rings as described above, the resulting aryl halides are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. mdpi.comtcichemicals.com For example, a (2-(3-bromophenyl)-4-phenyl-1,3-thiazol-5-yl)methanol derivative could be coupled with various aryl or heteroaryl boronic acids to synthesize biaryl structures, significantly increasing molecular complexity. rsc.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Heck Reaction: The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govbeilstein-journals.org A halogenated phenyl derivative of the thiazole could react with various alkenes (e.g., acrylates, styrenes) to append vinyl groups to the phenyl rings. sciencepublishinggroup.comnih.gov This provides a route to stilbene-like structures and other unsaturated derivatives.

| Coupling Reaction | Coupling Partner | Catalyst/Base Example | Resulting Linkage |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Phenyl-Aryl |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Et₃N | Phenyl-CH=CH-R |

Synthesis of Hybrid Molecules and Fused Ring Systems Incorporating the (2,4-Diphenyl-1,3-thiazol-5-yl) Moiety

The this compound core can be elaborated into more complex heterocyclic systems, such as pyrazolines and triazoles. These hybrid molecules often exhibit enhanced biological activities by combining the pharmacophoric features of each heterocyclic ring.

Pyrazoline rings are commonly synthesized via the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) derivatives. nih.govscispace.comresearchgate.net A plausible synthetic route to thiazole-pyrazoline hybrids from this compound involves a three-step sequence:

Oxidation of the Alcohol: The primary alcohol is first oxidized to the corresponding aldehyde, 2,4-diphenyl-1,3-thiazole-5-carbaldehyde. This can be achieved using mild oxidizing agents like Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid. nih.gov

Chalcone (B49325) Synthesis: The resulting aldehyde undergoes a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) derivative in the presence of an acid or base catalyst. jocpr.comjchemrev.comnih.govrsc.org This reaction forms a thiazole-containing chalcone.

Pyrazoline Formation: The chalcone is then reacted with hydrazine hydrate (B1144303) (or a substituted hydrazine) in a suitable solvent like ethanol (B145695) or acetic acid. The hydrazine undergoes a condensation reaction with the carbonyl group, followed by an intramolecular cyclization to form the five-membered pyrazoline ring. nih.govacs.org

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Oxidation | Dess-Martin Periodinane | 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde |

| 2 | Claisen-Schmidt Condensation | Ar-C(O)CH₃, NaOH/EtOH | Thiazole-Chalcone Hybrid |

| 3 | Cyclization | N₂H₄·H₂O, Acetic Acid | Thiazole-Pyrazoline Hybrid |

Triazole rings can be appended to the thiazole core through several synthetic strategies, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," being a particularly efficient method for creating 1,2,3-triazoles. nih.govwikipedia.orgjetir.orgrsc.org

A robust pathway to a 1,2,3-triazole hybrid involves:

Conversion to an Azide (B81097): The hydroxyl group of the starting material is first converted into a good leaving group (e.g., a tosylate or a halide as in section 4.2.3). Subsequent reaction with sodium azide (NaN₃) via nucleophilic substitution yields the key intermediate, 5-(azidomethyl)-2,4-diphenyl-1,3-thiazole.

Cycloaddition: This azide intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate). nih.govjetir.org This reaction is highly regioselective, exclusively forming the 1,4-disubstituted 1,2,3-triazole linkage. wikipedia.org

An alternative approach can be used to synthesize 1,2,4-triazole (B32235) derivatives. This involves converting the thiazole into a carbohydrazide (B1668358), which can then be cyclized. scispace.comnih.govtijer.orgresearchgate.net

Formation of Carbohydrazide: The C5-methanol is oxidized to a carboxylic acid, which is then esterified and subsequently reacted with hydrazine hydrate to form 2,4-diphenyl-1,3-thiazole-5-carbohydrazide.

1,2,4-Triazole Formation: The carbohydrazide is treated with an appropriate one-carbon synthon. For example, refluxing with carbon disulfide (CS₂) in an alkaline medium, followed by cyclization, yields a 1,2,4-triazole-thiol derivative. nih.gov

| Hybrid Type | Key Intermediate | Key Reaction | Reagents for Key Step |

| 1,2,3-Triazole | 5-(Azidomethyl)-2,4-diphenyl-1,3-thiazole | CuAAC "Click" Reaction | Terminal Alkyne, CuSO₄, Sodium Ascorbate |

| 1,2,4-Triazole | 2,4-Diphenyl-1,3-thiazole-5-carbohydrazide | Cyclocondensation | CS₂, KOH, then cyclization |

Synthesis of Thiazole-Imidazolone Systems

The synthesis of hybrid molecules incorporating both thiazole and imidazolone (B8795221) moieties is a significant area of research, driven by the diverse biological activities associated with each heterocyclic system. A key strategy for the construction of thiazole-imidazolone systems from this compound involves a multi-step synthetic pathway. This typically begins with the oxidation of the primary alcohol to the corresponding aldehyde, 2,4-diphenyl-1,3-thiazole-5-carbaldehyde. This aldehyde then serves as a crucial building block for the assembly of the imidazolone ring.

A common and effective method for the formation of the imidazolone ring is the Erlenmeyer-Plöchl reaction. In this approach, the thiazole-5-carbaldehyde can be reacted with an N-acylglycine, such as hippuric acid, in the presence of a dehydrating agent like acetic anhydride and a weak base, for instance, sodium acetate. This condensation reaction yields an azlactone (an oxazolone (B7731731) derivative). Subsequent reaction of the azlactone with a primary amine or ammonia (B1221849) leads to the opening of the lactone ring, followed by cyclization to form the desired imidazolone derivative.

Alternatively, a more direct approach involves the condensation of the 2,4-diphenyl-1,3-thiazole-5-carbaldehyde with an amino acid, such as glycine, and a suitable cyclizing agent. While specific examples starting from 2,4-diphenyl-1,3-thiazole-5-carbaldehyde are not extensively documented in readily available literature, the general reactivity of aromatic aldehydes in such condensations is well-established.

The following table outlines a representative, albeit generalized, reaction scheme for the synthesis of a thiazole-imidazolone system.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde | N-Acylglycine (e.g., Hippuric Acid) | Acetic Anhydride, Sodium Acetate, Heat | Intermediate Azlactone |

| Intermediate Azlactone | Primary Amine (R-NH2) or Ammonia (NH3) | Solvent, Heat | 2-Thiazolyl-Substituted Imidazolinone |

Detailed research into analogous systems indicates that the choice of reaction conditions and the nature of the substituents on the reactants can significantly influence the yield and purity of the final thiazole-imidazolone products.

Design and Synthesis of Thiazole-Thiadiazole Compounds

The combination of thiazole and 1,3,4-thiadiazole (B1197879) rings within a single molecular framework is another area of interest in medicinal chemistry, aiming to create novel compounds with potentially enhanced biological activities. A primary synthetic route to thiazole-thiadiazole compounds, starting from this compound, also proceeds through the key intermediate, 2,4-diphenyl-1,3-thiazole-5-carbaldehyde.

The most prevalent strategy for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from an aldehyde is through the formation and subsequent cyclization of a thiosemicarbazone. In this method, 2,4-diphenyl-1,3-thiazole-5-carbaldehyde is condensed with thiosemicarbazide (B42300) in an acidic or basic medium to yield the corresponding 2,4-diphenyl-1,3-thiazole-5-carbaldehyde thiosemicarbazone.

This thiosemicarbazone intermediate can then undergo oxidative cyclization to form the 1,3,4-thiadiazole ring. A variety of oxidizing agents can be employed for this purpose, with ferric chloride (FeCl3) being a common and effective choice. The reaction typically involves heating the thiosemicarbazone in the presence of the oxidizing agent. Other reagents, such as those that facilitate dehydration, can also be used for the cyclization of acylated thiosemicarbazides. nih.gov

The general reaction pathway is summarized in the table below.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde | Thiosemicarbazide | Acid or base catalyst, Ethanol, Reflux | 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde thiosemicarbazone |

| 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde thiosemicarbazone | Oxidizing Agent (e.g., FeCl3) | Solvent, Heat | 5-(2,4-Diphenyl-1,3-thiazol-5-yl)-2-amino-1,3,4-thiadiazole |

Advanced Applications of the 2,4 Diphenyl 1,3 Thiazol 5 Yl Methanol Scaffold in Materials Science and Chemical Biology

Role in Functional Materials and Organic Electronics

The inherent characteristics of the thiazole (B1198619) ring system, such as high thermal stability, electron-deficient nature, and structural rigidity, position it as a promising component for organic electronic materials. researchgate.netrsc.org The thiazole core promotes efficient intermolecular π–π stacking, a critical factor for charge transport in organic semiconductors. rsc.org The incorporation of two phenyl groups onto the thiazole scaffold in (2,4-Diphenyl-1,3-thiazol-5-yl)methanol further extends the π-conjugated system, which is advantageous for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.net

Incorporation into Liquid Crystalline Systems

The development of liquid crystals based on heterocyclic cores has garnered considerable attention. The rigid, rod-like geometry of many thiazole derivatives is a key prerequisite for the formation of mesomorphic phases. researchgate.netrdd.edu.iq The this compound scaffold, with its elongated and planar structure, is an excellent candidate for designing new liquid crystalline materials. researchgate.netresearchgate.net The presence of the phenyl substituents enhances the molecular anisotropy, which is essential for achieving liquid crystallinity. revistabionatura.com Furthermore, the hydroxyl group of the methanol (B129727) moiety provides a site for introducing flexible alkyl chains, which can be used to modulate the transition temperatures and types of mesophases (e.g., nematic, smectic) exhibited by the final material. rdd.edu.iq

Table 1: Influence of Molecular Structure on Liquid Crystalline Properties

| Structural Feature | Contribution to Liquid Crystallinity |

| Thiazole Ring | Provides a rigid, planar core essential for mesophase formation. researchgate.net |

| Diphenyl Substitution | Increases molecular length and anisotropy, promoting ordered phases. revistabionatura.com |

| Methanol Group (-CH₂OH) | Offers a point for derivatization to attach flexible terminal chains, influencing phase type and temperature range. rdd.edu.iq |

Exploration in Photophysical Applications (e.g., UV Absorption, Fluorescence properties)

Thiazole-containing compounds, particularly those with extended π-conjugation, frequently exhibit interesting photophysical properties, including strong UV absorption and fluorescence emission. researchgate.netrsc.org The thiazolo[5,4-d]thiazole (B1587360) (TTz) core, a related heterocyclic system, is known for its remarkable fluorescent properties, which can be tuned across the visible spectrum by modifying its substituents. rsc.org The this compound scaffold is expected to display similar behavior. The extended conjugation provided by the two phenyl rings typically leads to a bathochromic (red) shift in both absorption and emission spectra compared to simpler thiazoles. nih.gov The fluorescence quantum yields and lifetimes are sensitive to the molecular environment and substitution patterns, making these scaffolds suitable for applications as organic dyes and emitters in optical devices. researchgate.netnih.gov

Table 2: Expected Photophysical Properties of Thiazole Derivatives

| Property | General Trends for Aryl-Substituted Thiazoles |

| UV-Vis Absorption | Strong absorption in the UV region, corresponding to π→π* electronic transitions. researchgate.net |

| Fluorescence Emission | Emission in the visible spectrum; wavelength is dependent on the extent of conjugation and solvent polarity. researchgate.netrsc.org |

| Stokes Shift | The difference between absorption and emission maxima is influenced by molecular geometry changes upon excitation. researchgate.net |

| Quantum Yield (ΦF) | Can be high, indicating efficient emission, making them suitable for fluorescent materials. nih.gov |

Exploration in Chemical Biology as Molecular Probes and Tools

The thiazole scaffold is a privileged structure in medicinal chemistry and chemical biology, found in numerous biologically active molecules. nih.govnih.gov Its ability to participate in various non-covalent interactions makes it an ideal framework for designing molecules that can interact specifically with biological targets.

Design of Molecular Probes for Specific Biomolecular Recognition

The intrinsic fluorescence of the this compound scaffold makes it a promising platform for the development of molecular probes. Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes. A probe based on this scaffold could be designed to "turn on" or shift its fluorescence upon binding to a specific biomolecule, such as a protein or nucleic acid. The methanol group provides a convenient handle for chemical modification, allowing for the attachment of specific recognition elements (e.g., ligands, peptides) that can direct the probe to its intended target. The dual fluorescence potential observed in some related 1,3,4-thiadiazole (B1197879) derivatives suggests that probes based on this thiazole scaffold could be developed for ratiometric sensing, which offers higher precision by measuring the ratio of fluorescence intensities at two different wavelengths. researchgate.net

Scaffold for Advanced Ligand Development (focus on chemical aspects of molecular interactions and binding mechanisms)

The thiazole ring is a bioisostere for various functional groups and can act as both a hydrogen bond acceptor (via the nitrogen atom) and a participant in π-stacking interactions (via the aromatic ring system). nih.govnih.gov The this compound scaffold incorporates multiple features conducive to strong and specific ligand-receptor binding. The nitrogen atom in the thiazole ring can form crucial hydrogen bonds with amino acid residues in a protein's active site. nih.gov The two phenyl rings can engage in hydrophobic and π-stacking interactions, while the methanol group can act as a hydrogen bond donor or acceptor. nih.gov This multiplicity of potential interactions makes the scaffold suitable for developing potent and selective inhibitors for various enzymes or antagonists for receptors. nih.govnih.govresearchgate.net

Strategies for Modulating Specific Molecular Interactions at a Chemical Level

The this compound scaffold serves as a versatile template in materials science and chemical biology. Its utility stems from the capacity to systematically modify its structure to fine-tune interactions with specific molecular targets, such as proteins or nucleic acids. The modulation of these non-covalent interactions—including hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic forces—is achieved through precise chemical alterations to the core scaffold. These strategies are fundamental to optimizing the affinity, selectivity, and functional response of molecules derived from this scaffold. Key chemical strategies include substitution on the pendant phenyl rings, modification of the thiazole core itself, and derivatization of the C5-methanol group.

Substitution on C2 and C4 Phenyl Rings

One of the most effective strategies for modulating the molecular interaction profile of the this compound scaffold is the introduction of various substituents onto the phenyl rings at the C2 and C4 positions. The nature, position, and size of these substituents can profoundly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a given biological target.

Research into structure-activity relationships (SAR) of analogous phenyl-thiazole structures has provided significant insights. For instance, studies on thiazole derivatives as antagonists for the human adenosine (B11128) A3 receptor have demonstrated that specific substitutions dramatically enhance binding affinity. The introduction of a methoxy (B1213986) group at the para-position of a phenyl ring resulted in a six-fold increase in binding affinity compared to the unsubstituted analogue. nih.gov Molecular modeling suggested that this enhanced affinity is due to a favorable hydrophobic interaction between the added methyl group and specific hydrophobic amino acid residues, namely I186 and W243, within the receptor's binding pocket. nih.gov

Similarly, the electronic properties of substituents play a crucial role. SAR analyses have revealed that electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., halogens, nitro) can be strategically employed to tune interactions. rsc.orgnih.gov In one study on pyrazolyl–thiazole derivatives, compounds featuring a 4-fluoro or 4-methyl substituent on the phenyl ring exhibited the best binding affinities in docking simulations, which correlated with superior antimicrobial activity. rsc.org Another comprehensive review highlighted that for certain anticancer agents, the presence of a methoxy group on the phenyl ring led to higher activity than halogen groups. ijper.org This indicates that a delicate balance of steric, hydrophobic, and electronic factors governs the molecular recognition process.

The following table summarizes the effects of various phenyl ring substitutions on the biological activity of thiazole derivatives, illustrating the impact of these modifications on molecular interactions.

| Base Scaffold | Phenyl Ring Position | Substituent | Target/Activity | Observed Effect | Reference |

| Phenylthiazole | 4-position | 4-Methoxy | Human Adenosine A3 Receptor | 6-fold increase in binding affinity (Ki = 3 nM) | nih.gov |

| Phenylthiazole | 4-position | 4-Fluoro | Bacterial & Fungal Enzymes | Superior binding affinity and antimicrobial activity | rsc.org |

| Phenylthiazole | 4-position | 4-Methyl | Bacterial & Fungal Enzymes | Superior binding affinity and antimicrobial activity | rsc.org |

| Phenylthiazole | Varies | Methoxy Group | Various Cancer Cell Lines | Higher antitumor activity compared to halogens | ijper.org |

| Phenylthiazole | para-position | Halogen | Anticonvulsant Activity | Important for high activity | nih.gov |

Modification of the Thiazole Core and Adjacent Groups

Beyond the peripheral phenyl rings, direct modification of the central 1,3-thiazole ring and its immediate substituents provides another powerful avenue for modulating molecular interactions. The thiazole ring itself, with its sulfur and nitrogen heteroatoms, is a key contributor to the scaffold's binding properties, capable of participating in hydrogen bonding and other polar interactions.

A compelling example of this strategy is the bioisosteric replacement of the thiazole ring with a 1,2,4-thiadiazole (B1232254) ring in the context of adenosine A3 receptor antagonists. This subtle change from a carbon to a nitrogen atom at position 4 of the heterocyclic ring led to an eight-fold increase in binding affinity. nih.gov Computational analysis revealed that the nitrogen atom in the thiadiazole ring could form an additional hydrogen bond with the side chain of a serine residue (S181) in the receptor, an interaction that was not possible for the parent thiazole derivative. nih.gov This highlights how a minor structural change in the core can introduce new, potent interaction points.

Furthermore, the addition of functional groups directly to the thiazole ring can significantly enhance biological efficacy. In the development of novel antifungal agents, it was discovered that incorporating a hydrazinyl group at the C2 position of the 1,3-thiazole scaffold resulted in compounds with markedly superior anti-Candida activity compared to analogues lacking this feature. mdpi.com This suggests the hydrazinyl moiety is crucial for establishing key interactions with the fungal molecular target, likely lanosterol-C14α-demethylase. mdpi.com Even seemingly simple modifications, such as the addition of a methyl group to the thiazole ring, have been shown to positively influence a molecule's conformation, leading to an improved geometric fit within an enzyme's active site and reducing steric clashes. acs.org

Derivatization of the C5-Methanol Group

The this compound scaffold is characterized by the hydroxymethyl (-CH₂OH) group at the C5 position of the thiazole ring. This functional group is a prime target for chemical derivatization to modulate molecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a critical anchor point within a binding site.

Converting this alcohol into other functional groups, such as esters, ethers, amines, or amides, can systematically probe the chemical environment of a target's binding pocket. For example, esterification could enhance lipophilicity, facilitating passage through cell membranes or enabling interaction with hydrophobic pockets. Amine derivatives could introduce a basic center, allowing for the formation of salt bridges with acidic residues like aspartate or glutamate.

While direct studies on the C5-methanol derivatization of this specific scaffold are emerging, extensive research on related thiazoles with a carboxylic acid at the C5 position informs the potential of this strategy. The conversion of a C5-carboxylic acid to a series of carboxamides has been successfully used to develop potent and selective inhibitors of cyclooxygenase (COX) enzymes. acs.org The varied substituents on the amide nitrogen were shown to interact with different regions of the COX active site, demonstrating that the C5 position is a critical vector for establishing specific molecular interactions. By analogy, derivatization of the C5-methanol group offers a rich platform for creating libraries of compounds with diverse interaction profiles, tailored for high-affinity and selective binding to a wide range of biological and synthetic targets.

Future Research Directions and Emerging Opportunities in 2,4 Diphenyl 1,3 Thiazol 5 Yl Methanol Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of the thiazole (B1198619) core is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone method. nih.govijper.org This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov For (2,4-Diphenyl-1,3-thiazol-5-yl)methanol, a plausible Hantzsch-type approach would involve thiobenzamide (B147508) and a suitable 3-halo-1-phenyl-2-hydroxypropan-1-one derivative. However, future research should focus on overcoming the limitations of classical methods, such as harsh reaction conditions and limited substrate scope.

Emerging opportunities lie in the development of greener and more efficient synthetic protocols. bepls.com Microwave-assisted organic synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for various thiazole derivatives. nih.gov The application of this technology to the synthesis of the this compound precursor, ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate, followed by reduction, presents a promising avenue. The direct reduction of the ester functional group using reagents like lithium aluminum hydride is a known method for producing the corresponding alcohol. chemicalbook.comnih.gov

Furthermore, the exploration of one-pot, multi-component reactions represents a highly attractive strategy for improving atom economy and simplifying purification processes. bepls.com Designing a convergent synthesis where benzaldehyde, a phenacyl halide, an ammonia (B1221849) source, and a sulfur source react in a single vessel could revolutionize the production of this and related thiazole scaffolds. The use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or ionic liquids could further enhance the sustainability of these synthetic routes. bepls.com

| Synthetic Strategy | Key Reactants | Potential Advantages | Reference |

| Modified Hantzsch Synthesis | Thiobenzamide, 3-halo-1-phenyl-2-hydroxypropan-1-one derivative | Well-established, versatile | nih.govijper.org |

| Ester Reduction | Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate, LiAlH₄ | Direct route to the final product | chemicalbook.comnih.gov |

| Microwave-Assisted Synthesis | Various precursors | Reduced reaction times, improved yields, environmentally friendly | nih.govbepls.com |

| Multi-Component Reaction | Benzaldehyde, phenacyl halide, ammonia source, sulfur source | High atom economy, simplified procedures | bepls.com |

Integration of Advanced Spectroscopic and Structural Characterization Techniques

Comprehensive characterization is paramount to understanding the structure-property relationships of this compound. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide essential structural confirmation, future research should integrate more advanced methods. researchgate.netsapub.orgmdpi.com

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is crucial for confirming the regiochemistry of the substituents on the thiazole ring. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

A significant opportunity lies in the single-crystal X-ray diffraction analysis of this compound and its derivatives. arxiv.orgresearchgate.net Such studies provide precise bond lengths, bond angles, and conformational details. researchgate.net Crucially, they can reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π–π stacking between the phenyl and thiazole rings, which govern the solid-state packing and influence material properties. arxiv.orgresearchgate.net Advanced spectroscopic techniques, including fluorescence studies and X-ray Absorption Near Edge Structure (XANES) synchrotron analyses, could further elucidate the electronic and thermal properties, highlighting the potential for applications in optoelectronics. arxiv.orgresearchgate.net

| Spectroscopic Data | This compound (Predicted) |

| ¹H NMR (δ, ppm) | ~7.9-8.1 (m, Ar-H), ~7.3-7.5 (m, Ar-H), ~4.9 (s, CH₂), ~2.5 (br s, OH) |

| ¹³C NMR (δ, ppm) | ~168 (C2), ~155 (C4), ~135 (C5), ~128-133 (Ar-C), ~58 (CH₂) |

| IR (cm⁻¹) | ~3300 (O-H stretch), ~3050 (Ar C-H stretch), ~1590, 1480 (C=C, C=N stretch) |

Synergistic Application of Computational Chemistry for Predictive Molecular Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the properties of molecules, thereby guiding experimental work. mdpi.comresearchgate.net Future research on this compound should leverage computational strategies to accelerate the design of new functional molecules.

DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable conformation and calculate key geometrical parameters. mdpi.com

Analyze Electronic Structure: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing kinetic stability, reactivity, and potential optical properties. mdpi.com A smaller gap often correlates with higher reactivity and potential for use in electronic materials. mdpi.com

Predict Spectroscopic Data: Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data. mdpi.com

Map Electrostatic Potential (MESP): Identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its reactivity and intermolecular interactions. mdpi.com

By creating a computational model of this compound, researchers can systematically modify its structure—for example, by adding electron-donating or electron-withdrawing groups to the phenyl rings—and predict the impact on its electronic and photophysical properties. This predictive power can guide the synthesis of novel derivatives with tailored characteristics for specific applications, such as nonlinear optics or sensing. rsc.org

Uncovering New Reactivity Modes and Derivatization Pathways

The functional groups of this compound—the primary alcohol and the substituted thiazole ring—offer multiple avenues for derivatization. A systematic exploration of its reactivity is essential for unlocking its full potential as a versatile building block.

The primary alcohol is a key reactive site. Future studies should investigate:

Oxidation: Controlled oxidation to the corresponding aldehyde, (2,4-diphenyl-1,3-thiazol-5-yl)carbaldehyde, or further to the carboxylic acid, 2,4-diphenyl-1,3-thiazole-5-carboxylic acid. These derivatives are valuable intermediates for synthesizing more complex molecules.